5-Benzyluracil

Uridine phosphorylase inhibition Enzyme kinetics Pyrimidine metabolism

5-Benzyluracil (5-BU; CAS 18493-83-9) is a 5-substituted uracil derivative with the molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol. This compound functions as a competitive inhibitor of uridine phosphorylase (UrdPase; EC 2.4.2.3), an enzyme central to pyrimidine nucleoside metabolism , and serves as a validated model system for investigating DNA-protein photo-crosslinking mechanisms under UV irradiation.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 18493-83-9
Cat. No. B1204335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyluracil
CAS18493-83-9
Synonyms5-benzyluracil
benzyluracil
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CNC(=O)NC2=O
InChIInChI=1S/C11H10N2O2/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
InChIKeyRPZOVLGFKOOIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyluracil (CAS 18493-83-9) for Uridine Phosphorylase Inhibition and Photophysical Studies


5-Benzyluracil (5-BU; CAS 18493-83-9) is a 5-substituted uracil derivative with the molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol . This compound functions as a competitive inhibitor of uridine phosphorylase (UrdPase; EC 2.4.2.3), an enzyme central to pyrimidine nucleoside metabolism [1], and serves as a validated model system for investigating DNA-protein photo-crosslinking mechanisms under UV irradiation [2]. 5-Benzyluracil is not intended for therapeutic use and is supplied exclusively for research applications.

Why 5-Benzyluracil (CAS 18493-83-9) Cannot Be Substituted with Generic Uracil Analogs


Generic substitution among uracil derivatives is scientifically invalid due to position-dependent functional divergence. The benzyl substitution at the 5-position of the uracil ring confers target engagement and selectivity profiles that are not preserved in 6-substituted isomers or other 5-substituted analogs. 5-Benzyluracil demonstrates distinct enzyme inhibition selectivity (UrdPase vs. thymidine phosphorylase vs. dihydropyrimidine dehydrogenase) [1] and unique excited-state deactivation pathways relative to 6-benzyluracil [2]. Furthermore, the parent scaffold's limited aqueous solubility necessitates specific formulation considerations that are not addressed by generic uracil procurement [3]. Substituting with an alternative 5-substituted uracil without confirming the precise benzyl substitution pattern risks introducing compounds with divergent potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 5-Benzyluracil (CAS 18493-83-9) vs. Comparator Compounds


Comparative Uridine Phosphorylase Inhibition: 5-Benzyluracil (BU) vs. 5-Benzyloxybenzyluracil (BBU)

In a direct comparative study, 5-benzyluracil (BU) and 5-benzyloxybenzyluracil (BBU) were evaluated as inhibitors of uridine phosphorylase alongside their acyclonucleoside analogs. BU exhibited a Ki value of 1575 nM, whereas BBU demonstrated a Ki of 270 nM [1]. Both parent compounds showed substantially weaker inhibition than their acyclonucleoside derivatives BAU (Ki = 98 nM) and BBAU (Ki = 32 nM).

Uridine phosphorylase inhibition Enzyme kinetics Pyrimidine metabolism

Enzyme Selectivity Profile: Uridine Phosphorylase vs. Thymidine Phosphorylase

5-Benzyluracil and its acyclonucleoside analog BAU were evaluated for activity against thymidine phosphorylase, uridine-cytidine kinase, and thymidine kinase. Both compounds demonstrated no measurable inhibitory effect on thymidine phosphorylase or the other enzymes tested, confirming selectivity for uridine phosphorylase [1]. The reported IC₅₀ of 100,000 nM for 5-benzyluracil against human thymidine phosphorylase [2] further quantifies this selectivity gap.

Enzyme selectivity Thymidine phosphorylase Target specificity

Dihydropyrimidine Dehydrogenase (DPD) Inhibitory Activity: 5-Benzyluracil vs. 5-Benzyloxybenzyluracil

5-Benzyluracil and 5-benzyloxybenzyluracil (BBU) both exhibit inhibitory activity against dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism. According to BRENDA database entries, 5-benzyluracil has a reported Ki value of 0.0038 (units in mM unless otherwise specified in original source), while 5-benzyloxybenzyluracil has a Ki of 0.0034, with 5-(phenylthio)uracil showing a Ki of 0.0002 as a comparator [1]. BBU has been independently characterized as a potent DPD inhibitor with Ki ≈ 30 nM [2].

Dihydropyrimidine dehydrogenase 5-Fluorouracil modulation Pyrimidine catabolism

Photophysical Differentiation: 5-Benzyluracil vs. 6-Benzyluracil Excited-State Dynamics

A systematic comparative study of 5-benzyluracil (5-BU) and 6-benzyluracil (6-BU) using high-level electronic structure calculations and full-dimensional excited-state dynamics simulations revealed position-dependent differences in photophysical behavior. Both compounds follow an S₂ → S₁ → S₀ two-step decay pattern, but the puckering motion driving the decay pathway differs fundamentally: the C₂ atom of the uracil fragment dominates in 5-BU, whereas the C₅ atom of the benzene fragment drives decay in 6-BU [1]. Additionally, the S₁ → S₀ decay of 6-BU consists of five distinct pathways, presenting a more complex deactivation landscape than 5-BU [1]. Laser excitation studies further confirm that 5-BU and 6-BU respond differently to applied laser fields, requiring compound-specific parameter selection for efficient excitation [2].

Photochemistry Excited-state dynamics DNA-protein crosslinking

Aqueous Solubility Constraint and Derivative Optimization Strategy

The parent compound 5-benzyluracil exhibits limited aqueous solubility (estimated at 2.78 g/L at 25°C based on LogP of 1.39) , which constrains direct formulation for in vivo applications. This limitation has driven the development of water-soluble derivatives: 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil demonstrates solubility of 270 mg/mL at 25°C, while its amino analog exceeds 300 mg/mL [1]. These solubilized derivatives retain UrdPase inhibitory activity, establishing the parent 5-benzyluracil scaffold as a viable starting point for solubility-optimized analog development.

Formulation development Water solubility Prodrug design

Recommended Research Applications for 5-Benzyluracil (CAS 18493-83-9)


Uridine Phosphorylase Inhibition Studies Requiring a Reference Inhibitor with Defined Potency

5-Benzyluracil (BU) serves as an established reference inhibitor for uridine phosphorylase with a documented Ki of 1575 nM [1]. Its lower potency relative to BBU (Ki = 270 nM) and acyclonucleoside derivatives (BAU Ki = 98 nM; BBAU Ki = 32 nM) makes it particularly suitable for structure-activity relationship (SAR) studies where the potency enhancement achieved through structural modifications can be quantitatively benchmarked against the parent scaffold [1].

DNA-Protein Photo-Crosslinking Model System Investigations

5-Benzyluracil is validated as a model system for studying UV-induced crosslinking reactions between DNA bases and aromatic amino acid residues in proteins [2]. Its photophysical properties have been characterized in detail, and comparative studies with 6-benzyluracil demonstrate that 5-BU exhibits a mechanistically simpler excited-state deactivation pathway (C₂ puckering-driven decay) than the 6-substituted isomer, facilitating more straightforward interpretation of crosslinking experimental results [3].

Pyrimidine Catabolism Modulation Studies Involving Dual UrdPase/DPD Inhibition

5-Benzyluracil exhibits inhibitory activity against both uridine phosphorylase (Ki = 1575 nM) [1] and dihydropyrimidine dehydrogenase (Ki = 0.0038 per BRENDA dataset) [4]. This dual inhibition profile is relevant for experiments investigating the interplay between pyrimidine anabolism and catabolism, particularly in fluoropyrimidine (5-FU, FdUrd) modulation studies. Researchers should note that 5-benzyluracil's DPD inhibition may contribute to observed cellular effects independent of UrdPase inhibition.

Scaffold for Solubility-Optimized UrdPase Inhibitor Development

5-Benzyluracil serves as the core scaffold for synthesizing water-soluble UrdPase inhibitors. Modifications at the N1 position with hydroxyethoxy-methyl groups yield derivatives with dramatically enhanced aqueous solubility (270 to >300 mg/mL) while maintaining UrdPase inhibitory potency [5]. Laboratories engaged in medicinal chemistry optimization of pyrimidine-based enzyme inhibitors require the parent 5-benzyluracil as a synthetic precursor and baseline comparator.

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